molecular formula C23H30FN3 B5124298 1-(4-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine

1-(4-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine

Cat. No.: B5124298
M. Wt: 367.5 g/mol
InChI Key: HNWCYTUJOQVGNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine typically involves the reaction of 4-fluoroaniline with 1-(2-phenylethyl)piperidine in the presence of a suitable catalyst. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Temperature: The reaction is usually carried out at elevated temperatures (e.g., 80-100°C).
  • Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may introduce new functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological systems, including binding to receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine would depend on its specific interactions with molecular targets. These may include:

    Receptor Binding: The compound may bind to specific receptors in the body, modulating their activity.

    Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine
  • 1-(4-Methylphenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine
  • 1-(4-Bromophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine

Uniqueness

1-(4-Fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine is unique due to the presence of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Fluorine atoms are known to affect the lipophilicity and metabolic stability of compounds, potentially enhancing their pharmacological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-[1-(2-phenylethyl)piperidin-4-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30FN3/c24-21-6-8-22(9-7-21)26-16-18-27(19-17-26)23-11-14-25(15-12-23)13-10-20-4-2-1-3-5-20/h1-9,23H,10-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWCYTUJOQVGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=C(C=C3)F)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.